molecular formula C7H4F3N3O2 B1482422 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2092722-29-5

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482422
CAS No.: 2092722-29-5
M. Wt: 219.12 g/mol
InChI Key: WJFJSQRTYNASRY-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a cyanomethyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with cyanomethylating agents can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Scientific Research Applications

Chemistry

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Reagent in Organic Transformations : Utilized in various chemical reactions, including oxidation and reduction processes.
  • Intermediate for Complex Molecules : Acts as a precursor for synthesizing more complex organic compounds.

Biology

The compound's structural features make it relevant in biological research:

  • Enzyme Interaction Studies : Potential candidate for investigating enzyme interactions due to its reactive functional groups.
  • Biological Pathway Modulation : May influence specific biological pathways, making it useful in pharmacological studies.

Industry

In industrial applications, this compound is explored for:

  • Development of New Materials : Its unique properties can be harnessed to create materials with enhanced stability or reactivity.
  • Agricultural Chemicals : Potential use in developing fungicides or other agrochemicals due to its biological activity .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Fungicidal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties, making them suitable candidates for agricultural applications .
  • Pharmacological Studies : Investigations into its interaction with specific enzymes suggest potential therapeutic uses in treating inflammatory diseases by modulating enzyme activity.
  • Material Science Applications : Studies have explored its use in developing new materials with desirable properties, such as increased stability under varying conditions .

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyanomethyl and carboxylic acid groups contribute to its reactivity and solubility. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:

    1-(cyanomethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Positional isomer with the carboxylic acid group at the 5-position, leading to variations in chemical behavior.

    3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyanomethyl group, affecting its overall properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyanomethyl group and a trifluoromethyl substituent, which influence its reactivity and biological interactions. The molecular formula is C6H4F3N3O2C_6H_4F_3N_3O_2, and its structure can be represented as follows:

Structure CyanomethylPyrazoleCarboxylic Acid\text{Structure }\text{Cyanomethyl}-\text{Pyrazole}-\text{Carboxylic Acid}

Antifungal Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit potent antifungal properties. A study highlighted the compound's efficacy against various fungal strains, suggesting its potential use as a fungicide in agricultural applications. The mechanism involves the disruption of fungal cell membranes, leading to cell death at low concentrations .

Antitumor Activity

Preliminary studies have shown that this compound possesses antitumor activity. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, which may involve the modulation of key signaling molecules like p53 and Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in target cells.
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Case Study 1: Antifungal Efficacy

In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing its potential as an effective antifungal agent.

Fungal StrainMIC (µg/mL)
Candida albicans5
Aspergillus niger10

Case Study 2: Antitumor Activity

In vitro assays on pancreatic cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.

Cell LineIC50 (µM)
Mia PaCa-212
PANC-115

Properties

IUPAC Name

1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)5-4(6(14)15)3-13(12-5)2-1-11/h3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFJSQRTYNASRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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